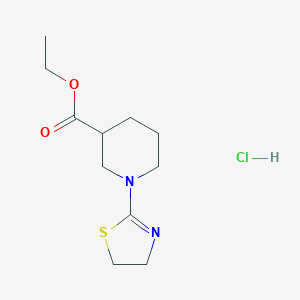

Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride

Overview

Description

Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Piperidine Ring Formation: The piperidine ring can be introduced through a cyclization reaction involving appropriate precursors.

Esterification: The carboxylate group is introduced via esterification reactions using ethyl alcohol and suitable catalysts.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiazole ring or the piperidine ring, leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Pharmacological Properties

-

Anticonvulsant Activity

- Compounds containing thiazole moieties have been investigated for their anticonvulsant properties. For instance, derivatives of thiazole have shown significant efficacy in models of epilepsy, with some exhibiting protective effects comparable to established anticonvulsants like sodium valproate . Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine derivatives may similarly contribute to this therapeutic area.

-

Anticancer Activity

- Thiazole-containing compounds have been reported to exhibit anticancer activity. Research indicates that certain thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the disruption of tubulin polymerization and inducing apoptosis in cancer cells . Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride may serve as a scaffold for developing new anticancer agents.

-

Inhibition of Phosphatidylinositol 3-Kinase (PI3K)

- The PI3K signaling pathway is crucial in various cellular processes, including growth and survival. Compounds similar to ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine derivatives have been explored for their ability to inhibit PI3K, making them potential candidates for treating cancers and metabolic disorders .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the thiazole ring followed by the introduction of the piperidine moiety. Understanding the structure activity relationship (SAR) is crucial for optimizing its pharmacological properties. For instance:

- Substituents on the Thiazole Ring : The presence of electron-withdrawing groups on the thiazole ring can enhance biological activity by increasing the compound's lipophilicity and interaction with biological targets .

Case Study 1: Anticonvulsant Screening

A study evaluated a series of thiazole derivatives for their anticonvulsant activity using both electroshock seizure tests and chemical-induced seizure models. The results indicated that certain modifications to the thiazole structure significantly enhanced anticonvulsant efficacy. Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine derivatives were among those tested and showed promising results in preliminary screenings .

Case Study 2: Anticancer Activity Evaluation

In vitro studies on human cancer cell lines demonstrated that thiazole derivatives exhibited cytotoxic effects. One particular derivative showed an IC50 value lower than that of doxorubicin against A431 and Jurkat cell lines. This suggests that ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine derivatives could be further developed as potential anticancer agents .

Mechanism of Action

The mechanism of action of Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds such as 2-aminothiazole and thiazole-4-carboxylic acid share structural similarities.

Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and N-ethylpiperidine have similar piperidine ring structures.

Uniqueness

Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride is unique due to the combination of the thiazole and piperidine rings, which confer distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring substituted with a thiazole moiety. The synthesis typically involves the reaction of piperidine derivatives with thiazole compounds, leading to the formation of the desired ethyl ester. The synthetic pathways often utilize various reagents and conditions to optimize yield and purity.

Antitumor Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The introduction of lipophilic groups has been shown to enhance the antitumor activity significantly .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : They can trigger apoptotic pathways, leading to programmed cell death in malignant cells.

- Inhibition of Key Enzymes : Some derivatives have been identified as inhibitors of specific enzymes involved in cancer progression and metastasis .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various thiazole-based compounds, including derivatives similar to this compound. The research demonstrated that these compounds exhibited IC50 values in the micromolar range against MCF-7 and HepG2 cell lines, indicating potent anticancer properties .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 10 |

| Compound B | HepG2 | 15 |

| Ethyl 1-(4,5-dihydro...) | MCF-7 | 12 |

Study 2: Anti-inflammatory Properties

Another significant aspect of this compound's biological activity is its anti-inflammatory properties . Research has indicated that thiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests potential applications in treating inflammatory diseases .

Pharmacological Applications

Given its diverse biological activities, this compound shows promise for various pharmacological applications:

- Anticancer Therapy : As a potential chemotherapeutic agent.

- Anti-inflammatory Treatment : For conditions like arthritis or other inflammatory disorders.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride?

- Methodological Answer : The synthesis typically involves coupling reactions. For example, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) can activate carboxylic acid intermediates for nucleophilic attack by piperidine derivatives. DIEA (N,N-diisopropylethylamine) is often used to maintain basic conditions . Reaction monitoring via TLC (Rf ~0.5 in 60% ethyl acetate/hexanes) and purification via flash chromatography (e.g., Biotage SP1 system) are critical for yield improvement (e.g., 67% yield reported in analogous syntheses) .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR (400 MHz, DMSO-d) can resolve aromatic protons (δ 7.16–7.63 ppm) and piperidine/thiazoline backbone signals (δ 1.03–5.46 ppm) .

- Mass Spectrometry : TOF ES+ MS (e.g., m/z 425.1 [M+H]) confirms molecular weight .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures of hydrochloride salts, particularly for verifying hydrogen bonding and chloride ion placement .

Q. What safety protocols are recommended for handling this hydrochloride salt?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Exposure Mitigation : Immediate skin/eye rinsing with water for 15 minutes; inhalation requires fresh air and medical consultation if irritation persists .

- Storage : Store in airtight containers at room temperature, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

- Methodological Answer :

- Wavefunction Analysis : Multiwfn software calculates electrostatic potential surfaces (EPS) and electron localization functions (ELF) to map nucleophilic/electrophilic sites .

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to predict bond lengths and angles, validated against experimental XRD data .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Dynamic NMR : Detect rotational barriers in thiazoline rings via variable-temperature NMR.

- 2D Correlation Spectroscopy (COSY, HSQC) : Resolve overlapping signals in piperidine protons .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ethyl 1-benzyl-4-piperidone-3-carboxylate hydrochloride) to validate chemical shifts .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the 4,5-dihydrothiazole moiety with oxazoline or pyridine rings to modulate solubility and target affinity .

- Functional Group Modification : Introduce electron-withdrawing groups (e.g., -CF) on the piperidine ring to enhance metabolic stability, as seen in neurotropic alphavirus inhibitors .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence polarization or FRET-based assays to measure inhibition constants (K) for target enzymes (e.g., viral proteases) .

- Cell Viability Studies : Test cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT assays, with EC values normalized to controls .

Properties

IUPAC Name |

ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S.ClH/c1-2-15-10(14)9-4-3-6-13(8-9)11-12-5-7-16-11;/h9H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUZFKVNVBMZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=NCCS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.